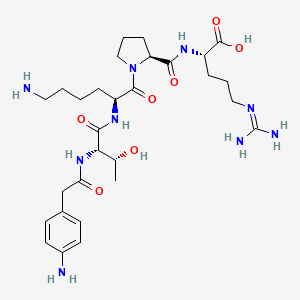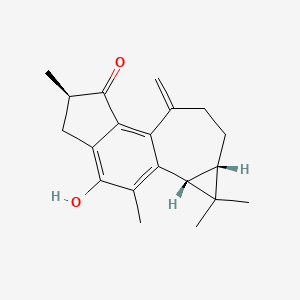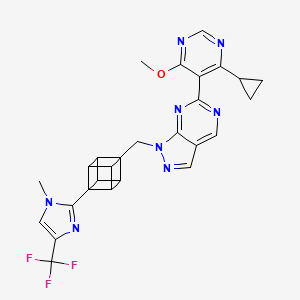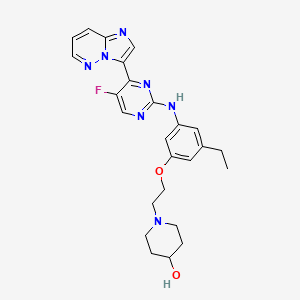
AZ-Tak1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZ-Tak1 is a potent and relatively selective inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of nuclear factor kappa B (NF-κB) activation. TAK1 is involved in various cellular processes, including inflammation, immunity, and cell survival. This compound has shown promise in preclinical studies for its ability to induce apoptosis in certain cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma .
准备方法
The synthesis of AZ-Tak1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to construct the core scaffold of this compound.
Functionalization: Introduction of functional groups that enhance the compound’s binding affinity and selectivity for TAK1. This step may involve various chemical reactions, such as alkylation, acylation, or amination.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up the synthetic route while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and reproducibility .
化学反应分析
AZ-Tak1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: As a tool compound for studying the role of TAK1 in various biochemical pathways and for developing new TAK1 inhibitors.
Biology: Investigating the role of TAK1 in cellular processes such as apoptosis, inflammation, and immune responses.
Medicine: Preclinical studies have shown that AZ-Tak1 can induce apoptosis in cancer cell lines, making it a potential therapeutic agent for treating cancers such as mantle cell lymphoma and acute myeloid leukemia
作用机制
AZ-Tak1 exerts its effects by inhibiting the kinase activity of TAK1. TAK1 is activated in response to various cytokines, including tumor necrosis factor, transforming growth factor-beta, and interleukin 1. Upon activation, TAK1 phosphorylates downstream molecules, leading to the activation of pathways such as p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and NF-κB. By inhibiting TAK1, this compound disrupts these signaling pathways, leading to the induction of apoptosis in cancer cells. Specifically, this compound decreases the levels of anti-apoptotic proteins like X-linked inhibitor of apoptosis and activates the intrinsic apoptotic pathway by inducing the cleavage of caspase 9 and caspase 3 .
相似化合物的比较
AZ-Tak1 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeanol: A natural product TAK1 inhibitor with a different spectrum of kinase selectivity.
ABC-FP: An aminofuropyridine TAK1 inhibitor with good activity in preclinical models.
LYTAK1: An orally bioavailable TAK1 inhibitor with potential therapeutic applications.
Compared to these compounds, this compound has shown greater selectivity for TAK1 over closely related kinases and has demonstrated significant efficacy in inducing apoptosis in cancer cell lines .
属性
分子式 |
C25H28FN7O2 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
1-[2-[3-ethyl-5-[(5-fluoro-4-imidazo[1,2-b]pyridazin-3-ylpyrimidin-2-yl)amino]phenoxy]ethyl]piperidin-4-ol |
InChI |
InChI=1S/C25H28FN7O2/c1-2-17-12-18(14-20(13-17)35-11-10-32-8-5-19(34)6-9-32)30-25-28-15-21(26)24(31-25)22-16-27-23-4-3-7-29-33(22)23/h3-4,7,12-16,19,34H,2,5-6,8-11H2,1H3,(H,28,30,31) |
InChI 键 |
VZWXALUQDOYOJQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)OCCN2CCC(CC2)O)NC3=NC=C(C(=N3)C4=CN=C5N4N=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



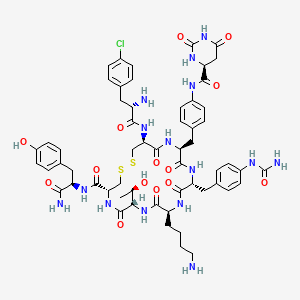
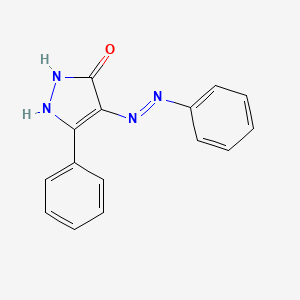

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)


